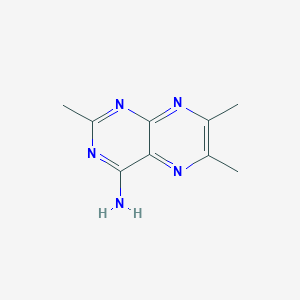

2,6,7-Trimethylpteridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6,7-trimethylpteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-4-5(2)12-9-7(11-4)8(10)13-6(3)14-9/h1-3H3,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWGPARPVUBAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495483 | |

| Record name | 2,6,7-Trimethylpteridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19374-11-9 | |

| Record name | 2,6,7-Trimethylpteridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pteridines and 2,6,7 Trimethylpteridin 4 Amine Analogs

Classical Pteridine (B1203161) Synthesis Strategies

The foundational methods for pteridine synthesis rely on the cyclization of appropriately substituted pyrimidine (B1678525) precursors.

The Gabriel-Isay synthesis is a cornerstone in pteridine chemistry, involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. researchgate.net This reaction is a versatile and widely used method for forming the pyrazine (B50134) ring onto a pre-existing pyrimidine core. nih.gov The reaction typically proceeds by a nucleophilic attack of the more nucleophilic 5-amino group of the pyrimidine onto one of the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the pteridine. nih.gov

The choice of the α-dicarbonyl compound directly dictates the substitution pattern at the 6- and 7-positions of the resulting pteridine. For instance, the use of benzil (B1666583) results in 6,7-diphenylpteridines. If an unsymmetrical dicarbonyl is used, a mixture of isomeric products can be formed.

This strategy is the essence of the Gabriel-Isay synthesis and represents the most common approach for constructing the pteridine skeleton. The key step is the formation of the pyrazine ring through a double condensation reaction between the vicinal diamino groups at positions 5 and 6 of the pyrimidine and the two carbonyl groups of an α-dicarbonyl compound. nih.gov

To synthesize the specific target compound, 2,6,7-Trimethylpteridin-4-amine , the required starting materials are 2-methyl-4,5,6-triaminopyrimidine chemicalbook.comscbt.com and biacetyl (2,3-butanedione) . The triaminopyrimidine provides the pyrimidine core with the necessary methyl group at position 2 and the amino group at position 4, while the biacetyl provides the two methyl groups for positions 6 and 7.

Table 1: Gabriel-Isay Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Description |

| 2-methyl-4,5,6-triaminopyrimidine | Biacetyl (2,3-butanedione) | This compound | The 5,6-diamino groups of the pyrimidine condense with the dicarbonyl of biacetyl to form the pyrazine ring, resulting in the target trimethylated pteridine. |

While the direct three-component reaction of an aminopyrimidine, aldehyde, and hydrogen cyanide (a Strecker-type synthesis) is less common for pteridines, related methods utilizing cyano-group-containing intermediates are well-established. organic-chemistry.orgwikipedia.org A prominent example is the Timmis synthesis . This reaction involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as benzyl (B1604629) cyanide. nih.govgoogle.com

In this pathway, the nitroso group at C5 is reduced in situ to an amino group, which then reacts with the active methylene compound. The cyano group participates in the cyclization to form the pyrazine ring. For example, reacting 5-nitroso-2,4,6-triaminopyrimidine (B18466) with benzyl cyanide yields 2,4,7-triamino-6-phenylpteridine. google.com This highlights a classical strategy where a cyano-containing reagent is pivotal in constructing the pyrazine portion of the pteridine core.

Targeted Synthesis of Substituted Pteridines

Achieving a specific substitution pattern, such as that in this compound, requires deliberate strategies for introducing substituents at the desired positions.

The introduction of methyl groups onto the pteridine core is achieved by selecting appropriately substituted precursors.

Positions 6 and 7: As established in the Gabriel-Isay synthesis, the substituents at these positions are determined by the choice of the α-dicarbonyl reagent. To obtain the 6,7-dimethyl pattern, biacetyl (2,3-butanedione) is the required reactant. researchgate.net

Position 2: The substituent at the C2 position must be present on the initial pyrimidine ring. To synthesize this compound, the synthesis must begin with a pyrimidine that is already methylated at this position, namely 2-methyl-4,5,6-triaminopyrimidine . chemicalbook.comscbt.com

The installation of an amino group at the C4 position of the pteridine ring is most commonly and directly achieved by using a pyrimidine starting material that already contains this functionality.

For the synthesis of this compound, the precursor 2-methyl-4,5,6-triaminopyrimidine inherently possesses the required 4-amino group. researchgate.netnih.gov This group remains as a spectator during the subsequent cyclo-condensation reaction that forms the pyrazine ring.

More recent and advanced methodologies for amination include direct C-H amination of the heterocyclic core. nih.gov These methods, which may involve transition metal catalysis or specialized activating agents, offer pathways for installing amino groups onto a pre-formed heterocycle. chemrxiv.orgchemrxiv.org For instance, methods have been developed for the direct C4 amination of fused azaarenes using hypervalent iodine reagents. chemrxiv.org While powerful, these modern techniques are generally employed for more complex scaffolds where classical "bottom-up" approaches starting from an aminated pyrimidine are not feasible.

Methods for Modifying Pyrazine Ring Substituents in Dihydropteridines

Modifying the substituents on the pyrazine portion of the pteridine core is crucial for creating structural diversity. A primary method for introducing functionality onto the pyrazine ring is through the condensation of a substituted 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. The nature of the dicarbonyl compound directly dictates the substitution pattern at the 6- and 7-positions of the resulting pteridine.

For instance, the reaction of 2,4,5-triaminopyrimidine derivatives with α-ketoaldehydes or α-diketones is a foundational approach. The reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal (B1671930) yields the unsubstituted pterin (B48896), while reaction with biacetyl (2,3-butanedione) introduces methyl groups at the 6- and 7-positions. researchgate.net

A more advanced strategy involves the periodate (B1199274) oxidation of 6-(polyhydroxyalkyl)pteridines. These precursors, often derived from the condensation of a diaminopyrimidine with a sugar derivative, can be cleaved to form highly reactive pteridine-6-carboxaldehydes. researchgate.net These aldehydes are versatile intermediates that can be converted into a wide array of functional groups on the pyrazine ring, including:

Oximes: Formed by reaction with hydroxylamine. researchgate.net

Carboxylic Acids: Generated through further oxidation. researchgate.net

Hydroxymethyl Groups: Produced via reduction. researchgate.net

Carbonitriles: Obtained by the dehydration of the corresponding oximes. researchgate.net

These transformations allow for the systematic modification of the pyrazine ring, enabling the synthesis of diverse pteridine analogs from a common intermediate.

Advanced Synthetic Techniques for Pteridine Libraries

The development of efficient and selective synthetic methods is paramount for generating libraries of pteridine compounds for screening and drug discovery.

Regioselective Synthesis Approaches for Pteridine Derivatives

Regioselectivity, the control over which position on the molecule reacts, is a significant challenge in pteridine synthesis, especially when using unsymmetrical starting materials. The Timmis synthesis is a classic example of a regioselective method. It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, such as a ketone. mdpi.com This approach avoids the formation of isomers that can occur in other condensation reactions. mdpi.com

Another key strategy for achieving regioselectivity is the choice of reactants and conditions. For example, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) typically yields the 7-methyl derivative. However, when the reaction is conducted in the presence of hydrazine (B178648), the 6-methyl isomer is isolated exclusively, demonstrating that reaction conditions can direct the regiochemical outcome. researchgate.net

Modern methods have further refined regioselective control. One-step syntheses of 2,6-disubstituted-4-aminopteridines have been developed from 2-substituted-4,5,6-triaminopyrimidines and ketoaldoximes, showcasing high regioselectivity. researchgate.net

| Method | Reactants | Product | Key Feature |

| Timmis Synthesis | 5-Nitroso-6-aminopyrimidine + Active Methylene Compound | Regiospecific Pteridine | Avoids isomer formation mdpi.com |

| Conditional Condensation | 2-Phenylpyrimidine-4,5,6-triamine + Methylglyoxal | 6-Methyl vs. 7-Methyl Pteridine | Hydrazine presence dictates regiochemistry researchgate.net |

| One-Pot Synthesis | 2-Substituted-4,5,6-triaminopyrimidine + Ketoaldoxime | 2,6-Disubstituted-4-aminopteridine | Regioselective one-step process researchgate.net |

Stereoselective Synthesis of Chiral Pteridine Analogs

Many biologically active pteridines are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The stereoselective synthesis of a single enantiomer is often critical for therapeutic activity. A notable example is the synthesis of L-erythro-biopterin, a naturally occurring chiral pteridine. This has been achieved through the condensation of a triaminopyrimidine with a chiral 2-formyloxirane, followed by oxidation. rsc.org The chirality of the oxirane starting material dictates the stereochemistry of the final pteridine side chain.

General principles of stereoselective synthesis are widely applicable to the preparation of chiral pteridine precursors. The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, is a powerful strategy. These auxiliaries can direct the stereochemical course of reactions, such as nucleophilic additions, to create chiral centers with high specificity. nih.govbeilstein-journals.org After the desired chiral center is established, the auxiliary can be removed. This methodology allows for the synthesis of either enantiomer of a target molecule simply by choosing the corresponding enantiomer of the chiral auxiliary. nih.gov

Multi-component Reactions and Combinatorial Chemistry for Diverse Pteridine Scaffolds

To accelerate the discovery of new drug candidates, chemists often employ combinatorial chemistry and multi-component reactions (MCRs) to rapidly generate large and diverse libraries of compounds. nih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.

These principles can be applied to pteridine synthesis. The classical Isay reaction, condensing a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, is a two-component reaction. However, by using a diverse library of dicarbonyl compounds with a single pyrimidine precursor, a large library of pteridines with varied substituents at the 6- and 7-positions can be generated in parallel. This approach significantly streamlines the synthesis of new derivatives. nih.gov

The "libraries from libraries" concept further expands this diversity. A foundational library of pteridines can be created and then subjected to a range of chemical transformations (e.g., alkylation, acylation) to generate multiple secondary libraries, each with unique structural features. This strategy leverages the efficiency of combinatorial synthesis to explore a vast chemical space around the core pteridine scaffold.

Chemical Transformations of Pteridine Scaffolds for Derivatization

Post-synthesis modification of the pteridine core is a key strategy for fine-tuning the properties of lead compounds.

Alkylation and Hydrazinolysis of Pteridine-2,4(1H,3H)-diones

Pteridine-2,4(1H,3H)-diones, also known as lumazines, are important intermediates and targets for derivatization.

Alkylation: The nitrogen atoms in the pteridine-2,4(1H,3H)-dione ring system can be alkylated to introduce new functional groups. For instance, N-alkylation with iodoheptane has been used to improve the solubility of pteridine-dione derivatives, facilitating their incorporation into larger molecular systems. rsc.org This type of modification is a standard tool in medicinal chemistry for modulating the physicochemical properties of a molecule.

Hydrazinolysis: The reaction of pteridine derivatives with hydrazine (hydrazinolysis) can lead to significant structural rearrangements. The hydrazinolysis of 4-Hydroxy-1,6,7-trimethylpteridine-2(1H)-thione, a compound structurally related to the dione, results in the cleavage of the pyrimidine ring. The reaction with hydrazine at 100°C yields 4-amino-3-hydrazino-5-methyl-1H-pyrazole and other products, demonstrating that the pyrimidine portion of the scaffold is susceptible to nucleophilic attack and ring-opening under these conditions. This reactivity highlights a pathway for transforming the pteridine core into different heterocyclic systems.

Nucleophilic Addition/Elimination Reactions on Pteridine Rings

The pteridine ring system is inherently electron-deficient due to the presence of four nitrogen atoms, making its carbon atoms susceptible to nucleophilic attack. herts.ac.uk This reactivity is a cornerstone of its functionalization. Reactions can proceed through either addition, particularly on reduced pteridine rings, or a substitution mechanism, typically addition-elimination, on the aromatic system.

Nucleophilic addition reactions have been studied on dihydropteridine systems. For instance, 2-amino-7,8-dihydro-4-hydroxypteridine has been shown to react with various nucleophiles, highlighting the susceptibility of the partially saturated pyrazine ring to attack. rsc.org

In fully aromatic pteridines, nucleophilic substitution is more common, especially when a suitable leaving group is present at one of the ring's carbon atoms. herts.ac.uk This process often follows the SNAr (Nucleophilic Aromatic Substitution) mechanism, which involves the initial addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com A notable example involves the use of a Grignard reagent to create a new carbon-carbon bond on the pyrazine ring, such as at the C-7 position, which is followed by an oxidation step to yield the substituted pteridine derivative. orientjchem.org

| Reaction Type | Substrate | Nucleophile/Reagent | Position of Attack | Outcome |

| Nucleophilic Addition | 2-Amino-7,8-dihydro-4-hydroxypteridine | Various Nucleophiles | C-6 / C-7 | Addition product rsc.org |

| Nucleophilic Substitution | Pteridine with leaving group | Grignard Reagent | C-7 | C-C bond formation (followed by oxidation) orientjchem.org |

| Nucleophilic Substitution | 6,7-Dichlorolumazine | Phenylacetylene | C-7 then C-6 | Stepwise C-C bond formation (Sonogashira coupling) herts.ac.uk |

Functionalization at Specific Positions (e.g., C-6)

The targeted functionalization of specific carbon atoms, particularly at the C-6 position, is crucial for synthesizing pteridine derivatives with desired properties. nih.govglobalresearchonline.net A variety of methods have been developed to introduce or modify substituents at this position.

Multi-step syntheses are often employed. For example, 6-functionalized pteridine derivatives have been prepared through a sequence involving amination, bromination of an activated position, cyclization to form the pteridine core, and subsequent alkoxylation or coupling reactions at the C-6 position. nih.gov

Another powerful technique for introducing carbon-based substituents is the Sonogashira coupling reaction. This method has been used on 6,7-dichlorolumazine derivatives, where the different reactivity of the two chlorine atoms allows for a stepwise reaction. One equivalent of a terminal alkyne can be coupled selectively at the C-7 position, followed by a second coupling with a different alkyne at the C-6 position under adjusted reaction conditions. herts.ac.uk

Modification of existing substituents is also a common strategy. Methyl groups attached to the pteridine ring are benzylic in character and can be oxidized. herts.ac.uk For instance, the 6-methyl group can be oxidized to a 6-aldehyde using selenium dioxide (SeO2). herts.ac.uk Similarly, more complex side chains can be cleaved to yield valuable intermediates; 6-(1,2,3-trihydroxypropyl)pteridines can undergo periodate oxidation to form pteridine-6-carboxaldehydes, which are versatile precursors for further transformations like reductions, oxidations, or reductive aminations. researchgate.net

| Functionalization Goal | Starting Material | Reagents/Method | Product |

| Introduce C-6 substituent | Appropriately substituted pyrimidines | Multi-step synthesis (e.g., bromination, cyclization, alkoxylation) | 6-substituted pteridine derivative nih.gov |

| Introduce C-6 alkynyl group | 6-Chloro-7-alkynyl-lumazine | Terminal Alkyne, Pd₂dba₃/CuI/K₂CO₃ | 6,7-Dialkynyllumazine herts.ac.uk |

| Form C-6 aldehyde | 6-Methylpteridine derivative | Selenium Dioxide (SeO₂) | Pteridine-6-carboxaldehyde herts.ac.uk |

| Form C-6 aldehyde | 6-(1,2,3-Trihydroxypropyl)pteridine | Periodate Oxidation | Pteridine-6-carboxaldehyde researchgate.net |

Oxidative Aromatization and Autoxidation Approaches

The final step in many pteridine syntheses involves the oxidation of a reduced precursor, such as a dihydropteridine or tetrahydropteridine, to the fully aromatic state. This oxidative aromatization is a critical transformation.

Various oxidizing agents can be employed. The oxidation of a 7,8-dihydropterin (B103510) bearing methyl groups has been achieved using bromine or N-bromosuccinimide. herts.ac.uk Molecular oxygen itself is an effective oxidant and its use can be highly advantageous. In certain pteridine syntheses, employing molecular oxygen instead of air and controlling the pH can enhance the regioselectivity of the reaction, favoring the formation of the desired 6-substituted isomer over other possibilities. google.com

| Process | Substrate | Reagent/Condition | Key Outcome |

| Oxidative Aromatization | 7,8-Dihydropterin | Bromine or N-Bromosuccinimide | Aromatic Pterin herts.ac.uk |

| Oxidative Synthesis | Tetraaminopyrimidine and Dihydroxyacetone | Molecular Oxygen, controlled pH (2.5-5.4) | Preferential formation of 6-substituted pteridine isomer google.com |

| ROS Generation | Reduced pterins | O₂, Transition Metal Ions | Promotion of Fenton chemistry nih.gov |

| ROS Generation | 6-Formylpterin derivatives | NADH | Oxidation of NADH to NAD⁺ nih.gov |

Molecular Interactions and Biological Mechanisms of Action Preclinical Focus

Enzyme Inhibition and Modulation

The folate pathway is a critical target for various therapeutic agents due to its essential role in the biosynthesis of nucleic acids and certain amino acids. The compound 2,6,7-Trimethylpteridin-4-amine, a pteridine (B1203161) derivative, has been investigated for its interactions with several key enzymes within this pathway.

Folate Pathway Enzyme Interactions

The primary mechanism of action for many antifolate drugs is the inhibition of enzymes crucial for folate metabolism. nih.gov This interference disrupts the production of nucleotides, leading to cell death, an effect that is particularly potent in rapidly dividing cells like cancer cells and various pathogens. nih.govnih.gov

Dihydrofolate reductase (DHFR) is a vital enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.comresearchgate.net THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids. mdpi.comnih.gov Inhibition of DHFR leads to a depletion of these essential building blocks, thereby arresting DNA synthesis and cell proliferation. nih.govnih.gov

DHFR inhibitors are a class of antifolates that bind to the active site of the enzyme, preventing the binding of its natural substrate, DHF. wikipedia.orgscbt.com Notable examples of DHFR inhibitors include methotrexate, used in cancer chemotherapy, and trimethoprim, an antibacterial agent. mdpi.comnih.gov The efficacy of these inhibitors often relies on their structural similarity to folic acid, allowing them to act as competitive inhibitors. nih.govscbt.com

Trypanosomatids, a group of protozoan parasites responsible for diseases like leishmaniasis and African trypanosomiasis, possess a unique enzyme called pteridine reductase 1 (PTR1). nih.govresearchgate.net PTR1 is a short-chain reductase that can reduce both pterins and folates, providing a metabolic bypass to the action of DHFR inhibitors. researchgate.netnih.gov This makes PTR1 a significant factor in the intrinsic resistance of these parasites to traditional antifolate drugs. nih.govresearchgate.net

PTR1 catalyzes the NADPH-dependent reduction of oxidized pterins to their active tetrahydro forms. nih.gov Given its crucial role in parasite survival, PTR1 has emerged as a promising drug target. nih.govnih.gov Inhibition of PTR1, particularly in conjunction with DHFR inhibition, is considered a key strategy for developing effective treatments against trypanosomatid infections. nih.govnih.gov

Due to the presence of PTR1 as a bypass enzyme, targeting DHFR alone is often ineffective against trypanosomatid parasites. researchgate.net This has led to the development of synergistic inhibition strategies that simultaneously target both DHFR and PTR1. nih.govnih.gov The dual inhibition aims to completely shut down the folate pathway, preventing the parasite from producing essential metabolites. researchgate.net

Several studies have demonstrated the potential of combining PTR1 and DHFR inhibitors to achieve a synergistic effect against parasites like Trypanosoma brucei and Leishmania major. nih.govnih.gov This approach has been shown to be more effective than targeting either enzyme individually. mdpi.com The development of dual inhibitors, single molecules capable of inhibiting both enzymes, is an active area of research. nih.govebi.ac.uk

| Enzyme Target | Organism/System | Inhibition Strategy | Outcome | Reference |

| DHFR and PTR1 | Trypanosomatids | Synergistic Inhibition | Enhanced anti-parasitic activity | nih.govnih.gov |

| DHFR and PTR1 | Trypanosoma brucei, Leishmania major | Dual Inhibition | Potentially overcome drug resistance | mdpi.com |

Guanosine (B1672433) triphosphate cyclohydrolase I (GTPCH I) is the rate-limiting enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4) from GTP. wikipedia.orgfrontiersin.org BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. nih.govnih.gov GTPCH I catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. wikipedia.orgfrontiersin.org

The activity of GTPCH I is crucial for a variety of physiological processes. frontiersin.org In T cells, for instance, the activation-induced increase in GTPCH-1 expression and subsequent BH4 production are important for modulating cytokine production. nih.govresearchgate.net

Dihydropteroate (B1496061) synthase (DHPS) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), also known as dihydropteridine diphosphokinase (DHDPK), are two essential enzymes in the folate biosynthesis pathway of microorganisms. nih.gov DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to produce 7,8-dihydropteroate. wikipedia.orgebi.ac.ukgenome.jp This pathway is absent in mammals, making these enzymes attractive targets for antimicrobial drugs. nih.govwikipedia.orgebi.ac.uk

Sulfonamides, a class of antibiotics, act as competitive inhibitors of DHPS by mimicking its substrate, PABA. wikipedia.org The sequential action of HPPK and DHPS is crucial for de novo folate synthesis in many bacteria and lower eukaryotes. nih.gov

| Enzyme | Function | Organism | Reference |

| Dihydropteroate Synthase (DHPS) | Catalyzes the formation of 7,8-dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. | Bacteria, Lower Eukaryotes | wikipedia.orgebi.ac.ukgenome.jp |

| Dihydropteridine Diphosphokinase (DHDPK/HPPK) | Catalyzes a step in folate biosynthesis prior to DHPS. | Microorganisms | nih.gov |

Kinase Inhibition (e.g., Jak1 and Jak2)

The pteridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. For instance, a 6,7-disubstituted-2,4-diaminopteridine has been identified as a PI3 kinase inhibitor, highlighting the potential of this chemical class to interact with critical cellular signaling pathways nih.gov. While direct evidence of this compound inhibiting Janus kinase 1 (Jak1) and Janus kinase 2 (Jak2) is not extensively documented in current literature, the general mechanism of JAK inhibition is of significant therapeutic interest.

JAKs are a family of cytoplasmic tyrosine kinases essential for transducing signals from numerous cytokines and growth factors. nih.govnih.gov This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating inflammatory responses, immune cell development, and hematopoiesis. nih.govnih.govnih.gov Inhibitors of this pathway typically bind to the ATP-binding site of the kinases, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). researchgate.net This blockade effectively dampens the downstream effects of pro-inflammatory cytokines. nih.gov Given the established activity of related pteridine derivatives against other kinases, the potential for this compound to modulate Jak1 and Jak2 remains a subject for further investigation.

Interactions with Alkyltransferases

Based on a review of the available scientific literature, there is currently no specific preclinical data detailing the interactions between this compound and alkyltransferases, such as O6-alkylguanine-DNA alkyltransferase.

Modulation of Proteolytic Regulatory Enzymes (e.g., Renin-Angiotensin System Aminopeptidases)

There is no information available in the reviewed preclinical literature regarding the modulation of proteolytic regulatory enzymes, such as the aminopeptidases of the renin-angiotensin system (e.g., Aminopeptidase A, Aminopeptidase N), by this compound. The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance, with its component peptidases representing potential therapeutic targets. nih.govnih.gov

Antioxidant and Radical Scavenging Mechanisms

The 2,4-diaminopteridine (B74722) core, central to the structure of this compound, is a promising scaffold for agents that combat oxidative stress. nih.govnih.govresearchgate.net Research into a series of N-alkylated 2,4-diaminopteridines has demonstrated that these compounds possess a range of antioxidant capabilities. nih.govtandfonline.com

Inhibition of Lipid Peroxidation Pathways

Derivatives of 2,4-diaminopteridine have been shown to exhibit potent lipid antioxidant properties. nih.govtandfonline.com Lipid peroxidation is a detrimental process initiated by reactive oxygen species, which attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. The ability of these pteridine compounds to inhibit this cascade suggests a protective role against oxidative damage to cellular membranes.

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

N-alkylated 2,4-diaminopteridine derivatives have been identified as effective radical scavengers. nih.govtandfonline.com Reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals, are byproducts of normal metabolism and inflammatory processes. nih.gov In excess, they can inflict damage on vital macromolecules like DNA, proteins, and lipids. nih.gov Compounds that can neutralize these reactive species play a crucial role in mitigating the cellular damage associated with oxidative stress.

Lipoxygenase Enzyme Inhibition

A key finding in the preclinical evaluation of 2,4-diaminopteridine derivatives is their activity as inhibitors of lipoxygenase (LOX). nih.govnih.govresearchgate.net Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, producing lipid hydroperoxides that are precursors to inflammatory mediators like leukotrienes. nih.gov The 2,4-diaminopteridine core represents a novel scaffold for developing LOX inhibitors. nih.govnih.govresearchgate.net

Studies on various N-substituted 2,4-diaminopteridines have shown significant inhibitory activity against soybean lipoxygenase, with some derivatives achieving IC50 values as low as 100 nM. nih.govtandfonline.com The substitution pattern on the pteridine ring influences this inhibitory potency. For instance, one study noted that a 6,7-dimethyl substitution resulted in lower LOX inhibitory activity compared to an unsubstituted counterpart, suggesting that the nature of the substituents at these positions is a key determinant of efficacy. nih.gov

Table 1: Lipoxygenase Inhibitory Activity of Selected Pteridine Derivatives This table is based on data for related 2,4-diaminopteridine derivatives to illustrate the potential of the chemical class, as presented in the cited literature. Data for this compound is not specified.

| Compound Reference | Description | Soybean LOX Inhibition (IC50) |

| 9 | A 2,4-bis(diethylamino)pteridine derivative | 0.1 µM |

| 10a | A 2-(diethylamino)-4-(pyrrolidin-1-yl)pteridine derivative | 0.1 µM |

| 18d | A 2-(4-methylpiperazin-1-yl)pteridin-4-amine derivative | 0.1 µM |

| 18f | 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | >10 µM |

| 18g | 6,7-dimethyl-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | >10 µM |

Source: Data adapted from research on novel N-substituted 2,4-diaminopteridines. nih.gov

Cellular and Subcellular Modulatory Activities

The influence of pteridine derivatives on cellular processes such as proliferation and apoptosis is an area of active investigation, primarily within the context of anticancer research.

Influence on Cell Proliferation and Apoptosis Pathways (as observed in Preclinical Cell Line Studies)

Direct preclinical studies on the effect of this compound on cell proliferation and apoptosis pathways have not been extensively reported. However, research on structurally related trimethylpteridine derivatives offers some insight. For instance, a study involving chloro-fac-tricarbonylrhenium(I) complexes of asymmetric azines derived from 6-acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione demonstrated biological activity against several human tumor cell lines researchgate.net. These complexes were shown to influence programmed cell death mechanisms in vitro researchgate.net.

In a broader context, certain pteridine derivatives have been identified as potent inhibitors of kinases involved in cell cycle regulation, such as Polo-like kinase 1 (Plk1), leading to G2/M phase arrest and subsequent apoptosis um.es. For example, the dihydropteridinone derivative volasertib (B1683956) (BI-6727) is a powerful Plk1 inhibitor that has shown efficacy against various cancer cell lines um.es. While these findings are not directly attributable to this compound, they highlight the potential for pteridine scaffolds to be developed as modulators of cell proliferation and apoptosis.

Interactive Table: Examples of Pteridine Derivatives and their Preclinical Effects on Cancer Cell Lines

| Compound/Derivative | Target/Mechanism | Observed Effect in Preclinical Studies | Reference |

| Chloro-fac-tricarbonylrhenium(I) complexes of 6-acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione | Programmed cell death | Biological activity against human tumor cell lines | researchgate.net |

| Volasertib (BI-6727) (a dihydropteridinone) | Plk1 inhibition | G2/M cell cycle arrest, apoptosis | um.es |

| Pteridine-based EGFR inhibitors | EGFR tyrosine kinase inhibition | Antiproliferative effects in cell lines with EGFR mutations | um.es |

General Interactions with Biomolecules and Cellular Receptors

For instance, the folate receptor, which is overexpressed in some cancer cells, recognizes the pterin (B48896) moiety of folic acid researchgate.net. This has led to the design of folate-targeted drug delivery systems. Furthermore, azine derivatives of 6-acetyl-1,3,7-trimethyllumazine have been investigated as binding molecules for biological receptors, suggesting the potential for such compounds in drug development researchgate.net.

Role in Pteridine Biosynthesis and Metabolism Studies

Pteridines are synthesized from guanosine triphosphate (GTP) and play crucial roles in various biological processes, including the production of pigments in insects.

Investigation of Pteridine Biosynthetic Pathways (e.g., in Insects for Pigment Production)

Pteridines are well-known as pigments that contribute to the coloration of insects, particularly in the wings of butterflies and the eyes of flies. The biosynthesis of these pigments involves a series of enzymatic reactions starting from GTP. While the general pathways of pteridine biosynthesis in insects have been studied, the specific involvement of this compound in these pathways is not explicitly detailed in the available literature.

Pteridine Cofactor Roles in Enzymatic Reactions and Photoregulation

Beyond their role as pigments, pteridines in their reduced forms act as essential cofactors for a variety of enzymes. For example, tetrahydrobiopterin (BH4), a pteridine derivative, is a critical cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters.

The role of specific trimethylated pteridines as cofactors is an area that requires further investigation. There is currently a lack of specific studies focusing on this compound as a cofactor in enzymatic reactions or its potential involvement in photoregulation.

Applications in Chemical Biology and Preclinical Drug Discovery Research

Pteridines as Privileged Scaffolds in Medicinal Chemistry for Compound Design

The term "privileged scaffold" describes a molecular framework that can serve as a ligand for multiple, diverse biological targets. nih.govnih.gov Pteridines, the family to which 2,6,7-trimethylpteridin-4-amine belongs, are considered privileged scaffolds due to their presence in numerous biologically active molecules and their ability to interact with a wide range of proteins. nih.govgoogle.com This versatility stems from the pteridine (B1203161) ring system's unique combination of hydrogen bond donors and acceptors, as well as its aromatic nature, which allows for various substitutions to modulate its physicochemical and biological properties. nih.govnih.gov

The utility of the pteridine scaffold is exemplified by approved drugs like Methotrexate, a cornerstone in cancer and autoimmune disease therapy, which features a 2,4-diaminopteridine (B74722) core. nih.govmdpi.com The success of such compounds motivates the synthesis of new pteridine derivatives with the aim of discovering novel therapeutic agents. nih.gov The design of these new molecules often involves creating libraries of compounds based on the pteridine framework to screen against various biological targets. nih.gov

Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry

| Scaffold | Rationale for "Privileged" Status | Example Drug(s) |

|---|---|---|

| Benzodiazepine | Mimics peptide beta-turns, interacts with various CNS receptors. nih.gov | Diazepam |

| Pteridine | Serves as a core for essential cofactors (e.g., folate, biopterin); interacts with numerous enzymes. nih.govmdpi.com | Methotrexate, Triamterene |

| Arylpiperazine | Versatile structure for targeting G protein-coupled receptors (GPCRs) and transporters. google.com | Aripiprazole |

Development of Pteridine-Based Probes for Investigating Biological Pathways and Oxidation Processes

Although no probes based on This compound have been described, the inherent properties of the pteridine ring system make it an excellent foundation for the development of chemical probes. Pterins, a class of pteridines, are naturally fluorescent, a property that can be exploited for creating tools to study biological systems. researchgate.net

For instance, fluorescently labeled pteridine derivatives have been developed to facilitate high-throughput screening for inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS), a key target for antimicrobial drugs. msdvetmanual.com These probes bind to the enzyme's active site, and their displacement by potential inhibitors can be monitored via changes in fluorescence polarization. msdvetmanual.com This method offers a significant advantage over older radiometric assays. msdvetmanual.com Such probes are invaluable for investigating the function of specific enzymes and for discovering new drug candidates. msdvetmanual.com

Lead Compound Identification and Optimization in Preclinical Drug Discovery Programs

The process of drug discovery involves identifying "hit" compounds from large-scale screening, which are then optimized into "lead" compounds with improved potency and drug-like properties. nih.gov While This compound has not been identified as a lead compound in published research, the broader pteridine class is a rich source of such molecules.

Rational drug design leverages the known structure of a biological target to create specific inhibitors. This structure-based approach has been applied to pteridine-dependent enzymes like pteridine reductase (PTR1), a target for treating parasitic diseases such as African sleeping sickness and leishmaniasis. nih.govnih.gov By understanding the three-dimensional structure of the enzyme's active site, researchers can design pteridine analogs that fit precisely and inhibit its function. nih.govnih.gov This strategy aims to create potent and selective inhibitors, minimizing off-target effects.

Once a lead pteridine compound is identified, medicinal chemists synthesize numerous analogs to improve its characteristics in a process known as lead optimization. This involves modifying the substituents on the pteridine ring to enhance biological activity, increase selectivity for the target, and improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For example, in the development of inhibitors for pteridine reductase (PTR1), different molecular scaffolds based on the pteridine core were synthesized and tested, leading to compounds with species-specific inhibitory properties. nih.gov

Pteridine derivatives have been investigated for their therapeutic potential in a wide array of diseases at the preclinical level.

Inflammation: Many pteridine derivatives show anti-inflammatory properties. nih.gov They can act as radical scavengers and inhibitors of enzymes like lipoxygenase, which are involved in the inflammatory cascade. nih.gov The complex nature of inflammation suggests that agents targeting multiple pathways, a potential feature of pteridine-based compounds, could be effective. nih.gov

Neurodegeneration: Neuroinflammation is a key factor in the progression of neurodegenerative disorders like Parkinson's disease. Given that pteridines are involved in inflammatory processes, their modulation could represent a therapeutic strategy. researchgate.net For instance, levels of the pterin (B48896) neopterin (B1670844) are often elevated in response to immune system activation and can serve as a marker of neuroinflammation. researchgate.net

Infectious Diseases: The folate pathway is essential for the survival of many pathogens, including protozoan parasites like Trypanosoma and Leishmania. These organisms rely on enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) for folate metabolism. Designing pteridine-based drugs that inhibit these enzymes is a validated strategy for developing new anti-infective agents. nih.govnih.gov

Pterin-based Biomarker Research and Detection Methodologies

Pterins are a class of pteridine compounds that serve as important biomarkers for various physiological and pathological states. researchgate.net Although the specific role of This compound as a biomarker has not been investigated, other pterins are routinely measured in clinical and research settings.

Neopterin, for example, is a well-established marker of cellular immune system activation and inflammation. researchgate.net Elevated levels of neopterin are found in various conditions, including viral infections, autoimmune diseases, and certain cancers. Pterin levels can be detected with high sensitivity using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) in various biological samples, including serum, urine, and dried blood spots. This allows for the monitoring of disease progression and response to therapy. researchgate.net

Table 2: Pterin Biomarkers and Their Clinical Significance

| Pterin Biomarker | Biological Significance | Associated Conditions | Detection Method |

|---|---|---|---|

| Neopterin | Marker of cellular immune activation and inflammation. researchgate.net | Viral infections, autoimmune diseases, trauma, some cancers. researchgate.net | LC-MS/MS, ELISA researchgate.net |

| Biopterin (B10759762) | Involved in the synthesis of neurotransmitters and nitric oxide. researchgate.net | Phenylketonuria (PKU), hyperphenylalaninemia (HPA). | LC-MS/MS |

Future Directions and Emerging Research Avenues for 2,6,7 Trimethylpteridin 4 Amine Research

Novel Synthetic Strategies for Enhanced Structural Diversity and Complexity of Pteridine (B1203161) Derivatives

The synthesis of pteridine derivatives is a cornerstone of their study, enabling the creation of new molecules with potentially enhanced biological activities. researchgate.net Traditional methods often involve the condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds. orientjchem.orgresearchgate.net However, the field is actively pursuing innovative synthetic routes to expand the accessible chemical space and introduce greater structural diversity.

Key areas for future synthetic exploration include:

Exploring novel starting materials and catalysts: Research into alternative starting materials beyond the classic diaminopyrimidines and the use of novel catalysts could lead to new pteridine scaffolds. ijfmr.com The use of catalysts is also aimed at reducing the reliance on costly and hazardous reagents. ijfmr.com

Introducing diverse functional groups: Strategies to incorporate a wider range of functional groups, such as those containing hydrazone moieties, are being explored to generate derivatives with unique pharmacological profiles. nih.gov

Annulation with other heterocyclic systems: The fusion of the pteridine ring with other heterocyclic systems is a powerful technique for creating structurally diverse molecules with potentially novel biological properties. ijfmr.com

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| 5,6-Diaminopyrimidine | Glyoxal (B1671930) or Benzil (B1666583) | 6,7-Disubstituted Pteridines | orientjchem.org |

| 2-Substituted-4,5,6-triaminopyrimidines | Not specified | 2,6-Disubstituted-4-aminopteridines | researchgate.net |

| 6-Amino-1-alkyluracils | Nitrous acid, then ammonium (B1175870) sulfide, then acenaphthoquinone | Acenaphtho[1,2-g]pteridines | nih.gov |

| Dehydroacetic acid | Nitrogen binucleophiles, then hydrazine (B178648) | Pyrimidine (B1678525) and pyrazole-containing derivatives | asianpubs.org |

Exploration of Undiscovered Biological Targets and Elucidation of Novel Molecular Mechanisms for Pteridines

While pteridine derivatives are known to interact with a variety of biological targets, there remains a vast, unexplored landscape of potential molecular interactions. numberanalytics.comnih.gov Future research will focus on identifying new protein targets and elucidating the intricate molecular mechanisms through which these compounds exert their effects.

Emerging research avenues include:

Identifying novel enzyme inhibitors: Pteridine derivatives have shown promise as inhibitors of various enzymes, including those involved in cancer cell proliferation. numberanalytics.com High-throughput screening and activity-based protein profiling can be employed to discover new enzymatic targets.

Investigating interactions with nucleic acids: Certain fluorescent pteridine nucleoside analogs can be incorporated into oligonucleotides to probe DNA interactions. nih.gov This opens up possibilities for developing pteridine-based tools to study DNA replication, repair, and transcription.

Exploring roles in signal transduction pathways: The impact of pteridines on cellular signaling cascades is an area ripe for investigation. Understanding how these compounds modulate signaling networks could reveal new therapeutic opportunities for a range of diseases.

Uncovering new mechanisms of action: For existing pteridine-based drugs and promising candidates, further studies are needed to fully understand their mechanisms of action. numberanalytics.com This includes identifying downstream effector molecules and characterizing their impact on cellular physiology.

Advanced Computational Approaches for Rational Design and Optimization of Pteridine-based Compounds

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of new therapeutic agents. emanresearch.orgnih.gov In the context of pteridine research, computational methods are being increasingly applied to accelerate the discovery and development of novel compounds.

Key computational strategies include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how pteridine derivatives will bind and to guide the design of more potent and selective inhibitors. emanresearch.orgnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to identify the key chemical features required for biological activity. emanresearch.orgnih.gov

Virtual Screening: Large libraries of virtual compounds can be screened computationally to identify promising pteridine derivatives for synthesis and biological testing, thereby saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of pteridine-target complexes, helping to understand the binding process and the impact of molecular flexibility. nih.gov

| Computational Method | Application | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands to a target protein. | ijfmr.comnih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | emanresearch.org |

| QSAR | Relates chemical structure to biological activity to predict the activity of new compounds. | nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to study dynamic processes. | nih.gov |

Integration of Omics Data (e.g., Proteomics, Metabolomics) in Pteridine Research to Understand System-Level Impacts

The "omics" revolution, encompassing genomics, proteomics, and metabolomics, offers a powerful systems-level perspective on the biological effects of chemical compounds. nih.govnih.gov Integrating these high-throughput data types into pteridine research will provide a more comprehensive understanding of their impact on cellular and organismal physiology.

Future directions in this area include:

Proteomics to Identify Drug Targets and Biomarkers: Proteomic techniques can be used to identify the protein targets of pteridine derivatives and to discover biomarkers that can be used to monitor their therapeutic effects or potential toxicity. nih.govfrontlinegenomics.com

Metabolomics to Elucidate Metabolic Effects: Metabolomics provides a snapshot of the small-molecule metabolites in a biological system, revealing how pteridine compounds alter metabolic pathways. nih.govmdpi.com This can shed light on their mechanisms of action and potential off-target effects. nih.gov

Integrated Omics Analysis: Combining data from multiple omics platforms (e.g., transcriptomics, proteomics, and metabolomics) can provide a more holistic view of the cellular response to pteridine treatment. nih.govplos.org This integrated approach can help to identify key pathways and networks that are perturbed by these compounds. youtube.comresearchgate.net

Development of Pteridine-based Tools for Chemical Biology and Biochemical Probes

The unique properties of pteridines, such as the fluorescence of some derivatives, make them attractive scaffolds for the development of chemical biology tools and biochemical probes. nih.govnih.gov These tools can be used to investigate biological processes with high spatial and temporal resolution.

Areas for development include:

Fluorescent Probes: Fluorescent pteridine analogs can be used to study a variety of biological phenomena, including nucleic acid dynamics and enzyme activity. nih.gov For example, their fluorescence properties are sensitive to changes in their local environment, making them excellent reporters of molecular interactions. nih.gov

Photoaffinity Labels: Pteridine derivatives could be functionalized with photoreactive groups to create photoaffinity labels. These tools can be used to covalently label and identify the binding partners of pteridines within a complex biological mixture.

Chemical Probes for Target Validation: The development of potent and selective pteridine-based inhibitors for specific biological targets can provide valuable chemical probes for validating the role of these targets in disease.

Q & A

Q. What are the key synthetic routes for 2,6,7-Trimethylpteridin-4-amine in laboratory settings?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted pyrimidine derivatives can be synthesized by reacting halogenated precursors with amines under reflux conditions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Key intermediates are characterized via melting point analysis and H NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- H NMR : Identifies proton environments (e.g., methyl groups at δ 2.10–2.49 ppm, aromatic protons at δ 7.0–8.13 ppm) .

- Melting Point Analysis : Validates purity (e.g., derivatives like N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine exhibit melting points between 65–287°C) .

- Elemental Analysis : Confirms molecular composition (C, H, N percentages) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.

- Catalysts : Use of palladium catalysts (e.g., Suzuki coupling for aryl substitutions) improves cross-coupling efficiency.

- Temperature Control : Reflux in toluene (110°C) or THF (65°C) balances reactivity and side-product suppression .

- Workflow Example : For N-aryl derivatives, a 63% yield was achieved using anhydrous conditions and catalytic HCl gas .

Q. What computational strategies predict the bioactivity of this compound analogs?

- 3D-QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on pyrimidine rings) with antileukemic activity.

- Molecular Docking : Simulates binding interactions with biological targets (e.g., kinase enzymes) to prioritize analogs for synthesis .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

- Heterogeneity Analysis : Use metrics like (proportion of total variation due to heterogeneity) to assess variability across studies. For example, indicates significant inconsistency, necessitating subgroup analysis by reaction conditions or biological assay types .

- Experimental Replication : Standardize assay protocols (e.g., cell lines, IC measurement methods) to isolate structural determinants of activity .

Methodological Considerations

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Intermediate Trapping : Use protective groups (e.g., Boc for amines) to stabilize reactive intermediates.

- Parallel Optimization : Screen solvents (e.g., dichloromethane vs. acetonitrile) and bases (e.g., KCO vs. EtN) in small-scale trials before scaling up .

Q. How do substituent positions on the pteridine ring influence physicochemical properties?

- Methyl Groups : Enhance lipophilicity (logP), improving membrane permeability but potentially reducing solubility.

- Aromatic Substituents : Electron-donating groups (e.g., methoxy) increase resonance stability, altering UV-Vis absorption spectra .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.